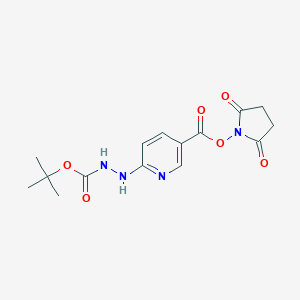

6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinat-2,5-dioxopyrrolidin-1-yl-ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include debenzylation, ring hydrogenation, and hydrazination. For instance, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists was optimized through a one-pot process involving three transformations . Another study reported the synthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors, which could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

Structural analysis of related compounds has been conducted using X-ray diffraction and ab initio calculations. For example, the structural analysis of a cobalt(II)-mediated synthesis product revealed a planar molecule with stabilizing interactions, which could be insightful for understanding the molecular structure of similar compounds . Additionally, the crystal structures of bis-hydrazinopyridines and their salts have been determined, providing a basis for analyzing the molecular structure of hydrazinyl nicotinates .

Chemical Reactions Analysis

The chemical reactions involving related compounds can exhibit unexpected behavior, such as the cleavage of C–S bonds during hydrazination . This highlights the importance of mechanistic studies, including kinetic and computational approaches, to understand the reactions of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and binding affinity to receptors, are crucial for their application. For instance, the high affinity of a synthesized ligand for nicotinic acetylcholine receptors was characterized by its K(d) value . The crystallization details of bis-hydrazinopyridines provide insights into their physical properties .

Wissenschaftliche Forschungsanwendungen

Anwendungen in der medizinischen Bildgebung

Succinimidyl-N-Boc-hynic wird in der medizinischen Bildgebung eingesetzt, insbesondere bei der Entwicklung und Synthese von Radiopharmazeutika. Es ist an der Bindung von Radiopharmazeutika an Serumproteine beteiligt, was für die Probenanalyse in verschiedenen bildgebenden Verfahren von entscheidender Bedeutung ist . Zusätzlich wurde es bei der Entwicklung von molekularen Bildgebungsverfahren für den frühzeitigen Nachweis von Thrombosen eingesetzt .

Anwendungen in der Biokonjugation

Diese Verbindung spielt eine bedeutende Rolle in der Biokonjugationstechnologie. Es wird verwendet, um Aminogruppen an Biomolekülen und Oberflächen in HyNic-Gruppen umzuwandeln, die für die Herstellung stabiler Biokonjugate für verschiedene Anwendungen, einschließlich Diagnostik und Therapeutika, unerlässlich sind .

Anwendungen in der chemischen Synthese

In der chemischen Synthese wird Succinimidyl-N-Boc-hynic in Kupplungsreaktionen zur Synthese komplexer Moleküle verwendet. Es war an der Synthese von Peptiden beteiligt, die mit Radiometallen für diagnostische und therapeutische Zwecke markiert werden .

Wirkmechanismus

Target of Action

It is known that this compound is often used in the synthesis of biological molecular probes . These probes can be designed to target a variety of biological structures, depending on the specific needs of the research.

Mode of Action

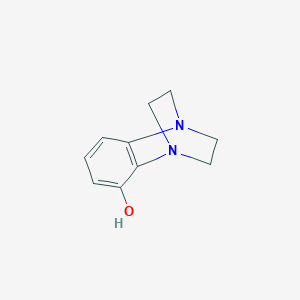

Succinimidyl-N-Boc-hynic is a versatile organic synthesis intermediate. It contains an amine group, a succinimide group, and a tert-butoxycarbonyl group . These functional groups provide it with a wide range of reactivity and flexibility in organic synthesis. Succinimidyl-N-Boc-hynic can react with various amino acids to form stable peptide bonds .

Pharmacokinetics

It’s known that this compound has good stability and can be stored at room temperature for a long time

Action Environment

Environmental factors can influence the action, efficacy, and stability of Succinimidyl-N-Boc-hynic. For instance, it is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability . The reaction conditions, such as temperature and pH, can also influence the efficiency of its reactions with other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

Eigenschaften

IUPAC Name |

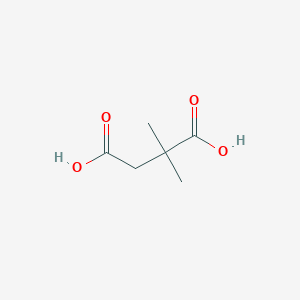

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-5-4-9(8-16-10)13(22)25-19-11(20)6-7-12(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWZJVJAIAVOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571768 | |

| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133081-26-2 | |

| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Succinimidyl-N-Boc-hynic in the development of the imaging agent described in the research paper?

A1: Succinimidyl-N-Boc-hynic acts as a bifunctional chelator, facilitating the attachment of a radioactive technetium-99m (99mTc) isotope to the peptide Bombesin. Specifically, it forms a stable complex with 99mTc through the HYNIC moiety. The succinimidyl group allows for conjugation to the lysine residue (Lys3) of the Bombesin analog. This conjugation strategy, using Succinimidyl-N-Boc-hynic, enables the creation of a 99mTc-labeled Bombesin analog, 99mTc-EDDA/HYNIC-[Lys3]-bombesin, suitable for imaging gastrin-releasing peptide receptor-positive tumors [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)